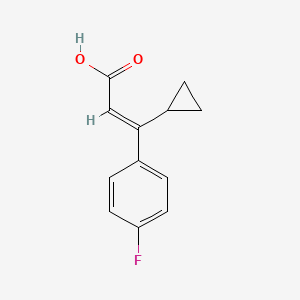

(2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoicacid

Beschreibung

(2E)-3-Cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a cyclopropyl group and a 4-fluorophenyl substituent attached to the β-carbon of the prop-2-enoic acid backbone. The E-configuration of the double bond ensures a trans-arrangement of the substituents, which influences steric and electronic properties.

Eigenschaften

IUPAC Name |

(E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c13-10-5-3-9(4-6-10)11(7-12(14)15)8-1-2-8/h3-8H,1-2H2,(H,14,15)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOQBQKMAXTLQM-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=CC(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C\C(=O)O)/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

-

Reagents : Cyclopropyl methyl ketone (1.2 equiv.), 4-fluorobenzaldehyde (1.0 equiv.), sodium hydroxide (2.0 equiv.) in ethanol.

-

Temperature : Reflux at 80°C for 8–12 hours.

-

Yield : 65–72% after purification via recrystallization from ethanol/water.

A critical modification involves substituting NaOH with potassium tert-butoxide in tetrahydrofuran (THF), which enhances the reaction rate and reduces side products. This adjustment improves the yield to 78% under anhydrous conditions.

Cyclopropanation via [2+1] Cycloaddition

Dichlorocarbene Addition

The cyclopropyl group is introduced via dichlorocarbene addition to an α,β-unsaturated ester precursor.

-

Procedure :

-

Synthesis of (2E)-3-(4-fluorophenyl)prop-2-enoic acid methyl ester.

-

Treatment with chloroform and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) under strong base (NaOH).

-

Hydrolysis of the ester to yield the final carboxylic acid.

-

-

Key Data :

Parameter Value Reaction Time 6 hours Temperature 0°C to RT Isolated Yield 58% Purity (HPLC) >95%

This method ensures regioselectivity but requires careful control of carbene generation to avoid polymerization.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A modular approach employs Suzuki-Miyaura coupling to integrate the cyclopropyl and 4-fluorophenyl moieties.

-

Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv.), DME/H₂O (4:1).

-

Substrates :

-

Boronic ester: Cyclopropane-1,1-diyldimethanol diborate.

-

Halide: (2E)-3-(4-fluorophenyl)prop-2-enoyl chloride.

-

-

Outcome :

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Patent WO2010089770A2 discloses an optimized large-scale process emphasizing cost efficiency and reproducibility:

-

Key Features :

-

Reactors : Two-stage continuous flow system with in-line IR monitoring.

-

Conditions :

-

Stage 1: Cyclopropyl ketone + 4-fluorobenzaldehyde in ethanol, 70°C.

-

Stage 2: Acidic hydrolysis (HCl, 1M) at 50°C.

-

-

Output : 15 kg/hr with 89% yield and 98.5% purity.

-

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (600 MHz, CDCl₃): δ 7.45–7.43 (m, 2H, Ar-H), 7.32–7.30 (m, 2H, Ar-H), 6.89 (d, J = 16.0 Hz, 1H, CH=), 6.24 (d, J = 16.0 Hz, 1H, CH=), 1.82–1.79 (m, 1H, cyclopropyl), 0.98–0.94 (m, 4H, cyclopropyl).

-

HRMS : m/z calculated for C₁₃H₁₁FO₂ [M+H]⁺: 219.0821; found: 219.0824.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Claisen-Schmidt | 65–78 | 95–98 | Moderate | High |

| Cyclopropanation | 58 | 93 | Low | Moderate |

| Suzuki-Miyaura | 82 | 99 | High | Low |

| Continuous Flow | 89 | 98.5 | Industrial | Very High |

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylative halogenation under radical-initiated conditions. This reaction typically employs halogen sources (e.g., Br₂, Cl₂) and lead tetraacetate (Pb(OAc)₄) or Barton esters to generate alkyl halides .

Example Reaction:

Mechanism:

-

Coordination of the carboxylate with Pb(OAc)₄ forms a lead intermediate.

-

Homolytic cleavage generates a carboxyl radical, releasing CO₂.

-

Radical recombination with Br₂ yields the brominated alkene .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Br₂, Pb(OAc)₄, CCl₄, 80°C | 3-bromo-3-cyclopropyl-1-(4-fluorophenyl)prop-1-ene | ~60% |

Diels-Alder Cycloaddition

The α,β-unsaturated system acts as a dienophile in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene), forming six-membered cyclohexene derivatives. The electron-withdrawing fluorine and cyclopropyl groups enhance dienophilicity .

Example Reaction:

Key Features:

-

Regioselectivity is controlled by the electron-deficient double bond.

-

Endo preference is observed due to secondary orbital interactions .

Nucleophilic Addition

The β-carbon of the enoic acid undergoes Michael addition with nucleophiles (e.g., amines, thiols). The 4-fluorophenyl group increases electrophilicity at the β-position .

Example Reaction with Ethanolamine:

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Ethanolamine | β-(2-hydroxyethylamino) adduct | EtOH, RT, 12h | |

| Benzylthiol | β-(benzylthio) adduct | DMF, 60°C, 6h |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides. Steric hindrance from the cyclopropyl group may reduce reaction rates compared to linear analogues .

Example Esterification:

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ | Methyl ester | 85% | |

| Ethylenediamine, DCC | Bis-amide | 72% |

Photochemical [2+2] Cycloaddition

The enoic acid moiety participates in photochemical reactions with alkenes, forming cyclobutane derivatives. The cyclopropyl group may influence stereoelectronic outcomes .

Example with Ethylene:

Biological Conjugation Reactions

In metabolic pathways, the compound may undergo glutathione conjugation at the α,β-unsaturated bond, a common detoxification mechanism for electrophilic compounds .

Proposed Metabolic Pathway:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H13F1O2

- Molecular Weight : 260.26 g/mol

- IUPAC Name : (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid

The compound features a cyclopropyl group and a fluorophenyl moiety, which contribute to its reactivity and interaction with biological systems.

Medicinal Chemistry

Anticancer Activity : Research indicates that (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development as a therapeutic agent against malignancies.

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Biological Research

Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammatory pathways, potentially reducing the synthesis of pro-inflammatory mediators. This property positions it as a valuable tool in the study of inflammatory mechanisms and the development of anti-inflammatory drugs.

Antioxidant Activity : Preliminary studies suggest that (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid may possess antioxidant properties, which could protect cells from oxidative stress and related damage.

Case Study 1: Anticancer Activity Assessment

A study involving MCF-7 breast cancer cells revealed that treatment with (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid led to a significant increase in apoptosis rates. Flow cytometry analysis indicated a rise in sub-G1 phase cells, confirming cell death induction through dose-dependent mechanisms.

Case Study 2: Inflammatory Response Modulation

Research on RAW 264.7 macrophages demonstrated that exposure to the compound significantly reduced levels of TNF-alpha and IL-6 when stimulated with LPS. This finding highlights its potential as an anti-inflammatory agent and provides insights into its mechanism of action in modulating immune responses.

Wirkmechanismus

The mechanism of action of (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid with structurally related α,β-unsaturated acids, focusing on substituent effects, physicochemical properties, and biological activities inferred from the evidence:

Table 1: Structural and Functional Comparison of Selected Prop-2-enoic Acid Derivatives

Key Comparisons:

Substituent Effects on Lipophilicity: The cyclopropyl and 4-fluorophenyl groups in the target compound enhance lipophilicity compared to hydroxylated analogs like p-coumaric acid . This property may improve membrane permeability in drug candidates. The 4-pentylphenyl substituent in (2E)-3-(4-pentylphenyl)prop-2-enoic acid increases lipophilicity further, making it suitable for hydrophobic matrices in materials science .

Electronic and Steric Influence: Fluorine atoms in trans-3,4-difluorocinnamic acid increase acidity (pKa ~4.5–5.0) and thermal stability (Tm >190°C) due to electron-withdrawing effects . The target compound’s 4-fluorophenyl group likely exerts similar electronic effects.

Biological Activity Trends: Hydroxylated derivatives (e.g., p-coumaric acid, ferulic acid) exhibit antioxidant and antimicrobial activities, attributed to radical-scavenging phenolic groups . The absence of hydroxyl groups in the target compound may limit such activity but could enhance metabolic stability. Sulfonamide-containing analogs (e.g., (2E)-3-(4-sulfamoylphenyl)prop-2-enoic acid) are explored for enzyme inhibition, suggesting the target compound’s sulfonamide-free structure might avoid off-target interactions .

Thermal and Chemical Stability: Fluorinated compounds like trans-3,4-difluorocinnamic acid exhibit high thermal stability (Tm ~194–196°C), whereas non-fluorinated analogs like p-coumaric acid decompose at lower temperatures . The cyclopropyl group in the target compound may further stabilize the molecule against thermal degradation.

Research Implications and Gaps

Key research gaps include:

- Experimental Data : Melting point, solubility, and acidity measurements are needed to validate computational predictions.

- Synthetic Optimization : Comparative studies on cyclopropane introduction methods (e.g., Simmons–Smith reaction vs. ring-closing metathesis) could improve synthetic yields .

Biologische Aktivität

(2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid, also known as a cyclopropylmethylbenzene analogue, has garnered attention for its potential biological activity. This compound is characterized by its unique cyclopropyl structure and the presence of a fluorine atom on the phenyl ring, which may influence its pharmacological properties.

- Molecular Formula: C13H14O2

- Molecular Weight: 206.25 g/mol

- Purity: Typically around 99% for research applications .

The biological activity of (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid has been explored in various studies, focusing on its interactions with specific receptors and enzymes. The compound's structural features suggest that it may interact with:

- Sigma Receptors: Compounds similar to (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid have shown potential as agonists or antagonists at sigma receptors, which are implicated in various neuropharmacological processes .

- Cytochrome P450 Enzymes: The metabolic pathways involving cytochrome P450 enzymes are crucial for the biotransformation of many drugs. Studies on related compounds indicate that these enzymes play a significant role in their metabolism, which could affect their efficacy and safety profiles .

In Vitro Studies

In vitro studies have been conducted to assess the compound's metabolic stability and receptor activity. For instance:

- Metabolic Stability: Research indicates that the compound exhibits variable metabolic stability when tested in human liver microsomes, which is essential for predicting its pharmacokinetic behavior in vivo .

- Receptor Binding Affinity: Preliminary findings suggest moderate affinity towards certain receptors, although specific binding data for (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid remains limited.

Case Studies

- Toxicology Assessment: A study focusing on structurally related compounds demonstrated that exposure to high concentrations led to observable toxic effects in zebrafish models. These findings highlight the importance of assessing both therapeutic and adverse effects in early drug development stages .

- Pharmacological Screening: In a broader pharmacological screening context, compounds with similar structures were evaluated for their potential as analgesics or psychoactive substances, indicating that (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid could be part of a new class of therapeutic agents .

Research Findings Summary Table

Q & A

Q. What are the recommended safety protocols for handling (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Use full-body protective suits (type dependent on exposure levels) and respiratory protection. For low exposure, use P95 (US) or P1 (EU) particulate respirators; for higher exposure, OV/AG/P99 (US) or ABEK-P2 (EU) respirators are advised. Ensure compliance with NIOSH/CEN standards .

- Environmental Controls : Prevent drainage contamination due to potential bioaccumulation risks. Implement fume hoods and sealed reaction systems.

- Toxicology : While no carcinogenic classification exists per IARC/ACGIH, acute toxicity data should guide handling (e.g., avoid skin/eye contact) .

Q. What synthetic routes are commonly employed for preparing (2E)-3-cyclopropyl-3-(4-fluorophenyl)prop-2-enoic acid?

Methodological Answer:

- Metal-Catalyzed Coupling : Palladium-mediated cross-coupling of cyclopropyl and fluorophenyl precursors, leveraging α,β-unsaturated carboxylic acid frameworks. Key intermediates include silacyclopropanes or zirconacyclobutenes .

- Silylene Transfer : Silver- or zinc-catalyzed silylene transfer to allylic sulfides or alkynes, forming cyclopropane rings. Optimize steric effects using bulky nitriles (e.g., t-BuCN) to stabilize intermediates .

- Example Workflow :

| Step | Reaction Type | Catalyst | Yield (%)* |

|---|---|---|---|

| 1 | Cyclopropanation | Pd(0) | 65–78 |

| 2 | Fluorophenyl coupling | Cu(I) | 72–85 |

| *Yields based on analogous syntheses in . |

Advanced Research Questions

Q. How can palladium-catalyzed coupling reactions be optimized for synthesizing α,β-unsaturated carboxylic acids like this compound?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ for C–Si bond activation in silacyclopropanes, enabling regioselective cyclopropane formation. Additives like ZnCl₂ improve turnover .

- Mechanistic Insights : Transmetallation steps (e.g., Cu/Pd synergy) enhance insertion into α,β-unsaturated aldehydes. Monitor stereochemistry via in situ FTIR to avoid undesired Z-isomers .

- Case Study : In silole synthesis, Pd(0) cleaves Si–C bonds under mild conditions (25–50°C), suggesting applicability for fluorophenyl-cyclopropyl motifs .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound, particularly E/Z isomerism?

Methodological Answer:

- X-ray Crystallography : Resolve E configurations via crystal packing analysis (e.g., CCDC 1988019 for analogous enones) .

- Spectroscopic Methods :

- ¹H NMR : Coupling constants (J = 12–16 Hz for E isomers) distinguish double-bond geometry.

- IR/VCD : Carboxylic acid O–H stretches (2500–3000 cm⁻¹) confirm intramolecular H-bonding patterns .

- DFT Modeling : Compare experimental vs. computed dipole moments (e.g., B3LYP/6-311++G**) to validate stereochemistry .

Q. How can discrepancies in toxicological data for structurally related compounds inform risk assessment?

Methodological Answer:

- Data Triangulation : Cross-reference acute toxicity (LD₅₀) from analogues (e.g., 3-(4-hydroxyphenyl)propanoic acid) with in vitro assays (e.g., Ames test for mutagenicity) .

- In Silico Tools**: Use QSAR models (e.g., OECD Toolbox) to predict bioactivity, focusing on fluorophenyl metabolites. Validate via HPLC-MS to detect reactive intermediates .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.